D-Penicillamine disulfide

Catalog No.
S1534292
CAS No.
20902-45-8
M.F
C₁₀H₂₀N₂O₄S₂
M. Wt
296.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Penicillamine disulfide

CAS Number

20902-45-8

Product Name

D-Penicillamine disulfide

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid

Molecular Formula

C₁₀H₂₀N₂O₄S₂

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

POYPKGFSZHXASD-WDSKDSINSA-N

SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N

Synonyms

D-3,3’-Dithiodivaline; D-Penicillamine Disulfide; NSC 87505; Oxidized D-Penicillamine; Oxidized Penicillamine; Penicillamine Disulfide;

Canonical SMILES

CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N

Understanding D-penicillamine metabolism and pharmacology:

DPDS is a natural metabolite of D-penicillamine, and its presence in blood and urine serves as an indicator of D-penicillamine's activity and potential for side effects []. Studying DPDS formation and breakdown pathways helps researchers understand D-penicillamine's overall metabolism and pharmacological effects in the body [].

Investigating the role of disulfide bonds in protein function:

DPDS, being a disulfide-bonded molecule, can be used as a tool to study the role of disulfide bonds in protein structure and function. Researchers can use DPDS to modify other proteins, introducing disulfide bonds at specific locations and observing the resulting changes in protein activity or stability.

Exploring potential therapeutic applications:

While currently not used in clinical practice, some studies have explored the potential therapeutic applications of DPDS. For instance, research suggests that DPDS may exhibit anti-melanoma activity by acting as an apoptogenic carbonyl scavenger, potentially leading to the death of cancer cells []. Additionally, studies have investigated the effects of DPDS on dermatomyositis, a muscle disease, although further research is needed to determine its efficacy and safety [].

D-Penicillamine disulfide, also known as 3,3'-dithiobis(2-amino-3-methylbutanoic acid) or 3,3'-dithiodi-D-valine, is a disulfide formed by the linkage of two D-penicillamine molecules through a disulfide bond (S-S) []. It is a relatively rare compound compared to its parent molecule, D-penicillamine. While its natural origins are not well documented, it can be synthesized in a laboratory setting [].


Molecular Structure Analysis

D-Penicillamine disulfide possesses a unique structure. Each D-penicillamine unit consists of a central carbon chain with a methyl group, an amino group (NH2), and a carboxylic acid group (COOH). The two D-penicillamine units are linked by a disulfide bond between their sulfur atoms (S-S) []. This disulfide bond plays a crucial role in the compound's properties and reactivity.


Chemical Reactions Analysis

  • Hydrolysis: Under acidic or basic conditions, the disulfide bond might undergo cleavage, releasing two D-penicillamine molecules.

(R-S-S-R) + H2O -> 2R-SH (where R represents the D-penicillamine unit)

  • Oxidation/Reduction: The disulfide bond can participate in oxidation-reduction reactions, with the potential to be reduced to two thiol groups (SH) or oxidized to a higher oxidation state.

Physical And Chemical Properties Analysis

  • Solid State: D-penicillamine disulfide is likely a solid at room temperature due to the presence of multiple polar groups and the relatively large molecular size.
  • Solubility: It might exhibit limited solubility in water due to the hydrophobic nature of the methyl groups, but could have better solubility in organic solvents.
  • Melting Point and Boiling Point: Data on these properties is unavailable but expected to be higher than D-penicillamine due to the increased molecular weight introduced by the disulfide bond.

Mechanism of Action (Not Applicable)

  • Skin Irritation: Similar to D-penicillamine, it might cause skin irritation upon contact [].
  • Allergic Reactions: There's a possibility of allergic reactions in susceptible individuals.

XLogP3

-5

UNII

Q98FPI4N5P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20902-45-8

Wikipedia

D-penicillamine disulfide

Dates

Modify: 2023-08-15

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